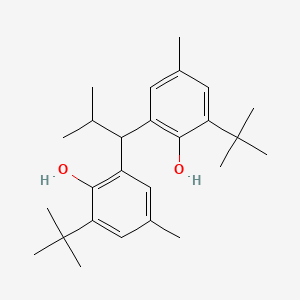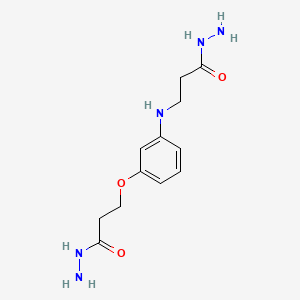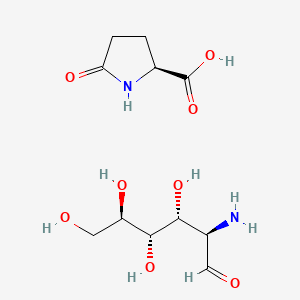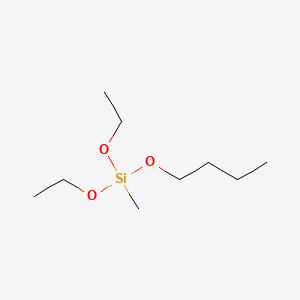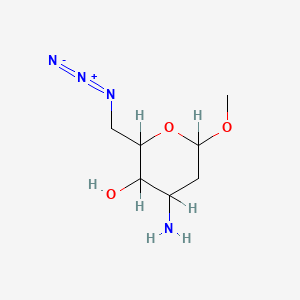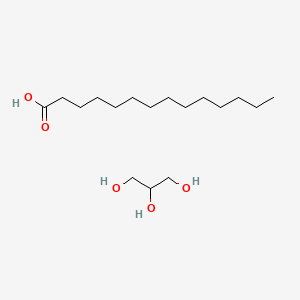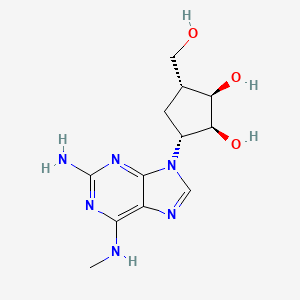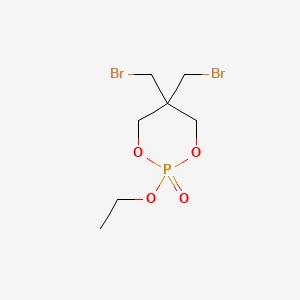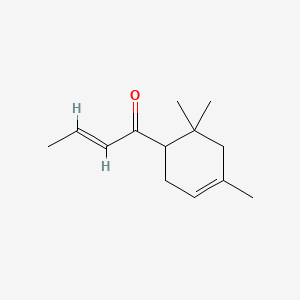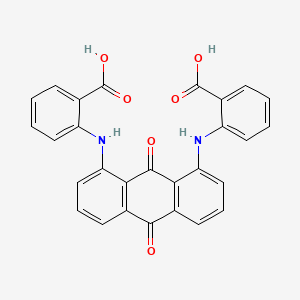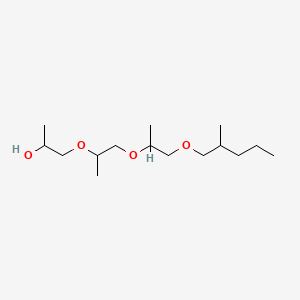
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester is a complex organic compound It is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a 3-methyl-2-thienyl carbonyl group The cyclohexyl ester moiety further adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the chlorine atom at the 2-position.
Introduction of the 3-Methyl-2-Thienyl Carbonyl Group: This step involves the acylation of the chlorinated benzoic acid derivative with 3-methyl-2-thiophene carboxylic acid chloride under Friedel-Crafts acylation conditions.
Esterification: The final step is the esterification of the resulting compound with cyclohexanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 3-methylbenzoic acid share structural similarities.
Thienyl carbonyl compounds: Compounds such as 3-methyl-2-thiophene carboxylic acid and its derivatives.
Uniqueness
The unique combination of the benzoic acid core, chlorine substitution, 3-methyl-2-thienyl carbonyl group, and cyclohexyl ester moiety distinguishes this compound from others. Its specific structural features contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
135813-09-1 |
|---|---|
Fórmula molecular |
C19H20ClNO3S |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
cyclohexyl 2-chloro-5-[(3-methylthiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H20ClNO3S/c1-12-9-10-25-17(12)18(22)21-13-7-8-16(20)15(11-13)19(23)24-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,21,22) |
Clave InChI |
ZMHRLZHGJBUCKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


